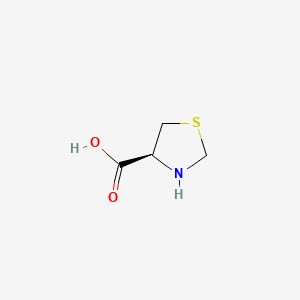

(S)-Thiazolidine-4-carboxylic acid

Description

Overview of Thiazolidine (B150603) Derivatives in Chemical and Pharmaceutical Research

Thiazolidine and its derivatives are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3 of the ring, respectively. nih.gove3s-conferences.orgwikipedia.org This structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. e3s-conferences.orge3s-conferences.org The presence of the sulfur atom is often credited with enhancing the therapeutic properties of these compounds. nih.gov

The versatility of the thiazolidine scaffold allows for substitutions at various positions, leading to a diverse range of biological effects. nih.gov Consequently, thiazolidine derivatives have been extensively investigated for their potential as:

Antimicrobial agents nih.gove3s-conferences.org

Anticancer agents nih.govresearchgate.net

Anti-inflammatory agents nih.gove3s-conferences.org

Antidiabetic agents researchgate.netnih.gov

Antiviral agents nih.gov

Anticonvulsant agents e3s-conferences.orgresearchgate.net

Antioxidant agents nih.gov

Beyond their direct therapeutic applications, thiazolidine derivatives also serve as crucial intermediates in the synthesis of more complex molecules, including bioactive natural products and pharmaceuticals. nih.gov The development of novel synthetic methodologies, such as multicomponent reactions and green chemistry approaches, continues to expand the library of thiazolidine derivatives available for research. nih.gov

Table 1: Selected Pharmacological Activities of Thiazolidine Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.govresearchgate.net |

| Antimicrobial | nih.gove3s-conferences.org |

| Anti-inflammatory | nih.gove3s-conferences.org |

| Antidiabetic | researchgate.netnih.gov |

| Antiviral | nih.gov |

| Anticonvulsant | e3s-conferences.orgresearchgate.net |

| Antioxidant | nih.gov |

Historical Context and Discovery of Thiazolidine-4-carboxylic Acid

Thiazolidine-4-carboxylic acid (T4CA) is a notable derivative of thiazolidine, often synthesized through the condensation reaction of cysteine and formaldehyde (B43269). wikipedia.orgnih.gov Historically, research into T4CA and its analogues has been driven by their biological significance. For instance, T4CA is considered a prodrug of L-cysteine, as it can be metabolized intracellularly to release this vital amino acid, which is a precursor to glutathione (B108866). researchgate.net

Early investigations in the mid-20th century explored the chemical properties and synthesis of thiazolidine derivatives. nih.gov Over the years, the focus has expanded to include their potential therapeutic applications, such as in the treatment of liver diseases. nih.gov The synthesis of various substituted T4CA derivatives has been a continuous area of research, with studies exploring their potential as inhibitors of enzymes like influenza neuraminidase and tyrosinase. nih.govnih.gov The formation of T4CA has also been identified as a metabolic pathway for certain endogenous compounds in the brain. nih.gov

Significance of Chirality in (S)-Thiazolidine-4-carboxylic Acid Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the study of this compound. nih.gov The "S" designation refers to the specific three-dimensional arrangement of atoms around the chiral center at the 4th position of the thiazolidine ring, as determined by the Cahn-Ingold-Prelog priority rules. nih.gov

The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer (a non-superimposable mirror image) may exhibit potent therapeutic effects, while the other may be less active or even produce undesirable effects. nih.gov In the context of this compound, the stereochemistry is inherited from its precursor, L-cysteine, which is the naturally occurring form of this amino acid. novapublishers.com

The synthesis of stereoselectively pure this compound and its derivatives is therefore of paramount importance in medicinal chemistry. tandfonline.com Researchers have developed various synthetic strategies to control the stereochemistry at the newly formed chiral center at the 2nd position of the thiazolidine ring, which is created during the cyclization reaction. novapublishers.comrsc.org This control allows for the investigation of the specific structure-activity relationships of different diastereomers, which can have distinct biological properties. novapublishers.com The ability to synthesize and study specific stereoisomers is crucial for the development of effective and safe therapeutic agents based on the thiazolidine scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNHFMRPBPULJ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196545 | |

| Record name | 4-Thiazolidinecarboxylic acid, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45521-09-3 | |

| Record name | (S)-4-Thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45521-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timonacic, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045521093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolidinecarboxylic acid, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMONACIC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VQB2231Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S Thiazolidine 4 Carboxylic Acid and Its Derivatives

Enzymatic Synthesis Approaches

Beyond traditional chemical synthesis, enzymatic methods for producing the thiazolidine (B150603) ring have been explored. The formation of a thiazolidine structure has been observed within the active site of L-cysteine desulfurase (SufS), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, upon reaction with D-cysteine. nih.gov This process involves base catalysis mediated by a lysine (B10760008) residue (Lys224) to facilitate the nucleophilic attack of the cysteine's thiolate. nih.gov In another example, the enzyme rat liver gamma-cystathionase has been shown to catalyze the formation of 2-methyl-2,4-thiazolidinecarboxylic acid from L-cysteine and pyruvate. nih.gov These findings highlight the potential for biocatalytic routes to (S)-Thiazolidine-4-carboxylic acid and its analogues.

Preparation of N-Acetyl Derivatives

N-acetylation is a common derivatization of this compound, yielding N-Acetyl-(S)-thiazolidine-4-carboxylic acid. This transformation is typically accomplished by reacting the parent compound with acetic anhydride (B1165640). nanobioletters.comresearchgate.netherts.ac.uk The reaction can be performed in a polar solvent such as ethanol (B145695). google.com The addition of a base, like triethylamine, can also be used to facilitate the acetylation. biosynth.com The conditions of the acetylation can be manipulated to influence the stereochemical outcome at the C2 position. For instance, using acetic anhydride with pyridine (B92270) at room temperature versus acetic anhydride in water at 100°C can lead to the selective formation of different C2 epimers of the final N-acetylated product. jst.go.jp

Table 2: Reagents for N-Acetylation

| Acetylating Agent | Solvent/Base | Reference |

| Acetic Anhydride | Ethanol | google.com |

| Acetic Anhydride | Pyridine | jst.go.jp |

| Acetic Anhydride | Water | jst.go.jp |

| Acetic Anhydride | Triethylamine | biosynth.com |

Synthesis of Substituted Thiazolidine-4-carboxylic Acids from Penicillamine (B1679230)

A primary and well-established method for synthesizing substituted thiazolidine-4-carboxylic acids involves the condensation reaction of D-penicillamine, a sulfur-containing amino acid, with various aldehydes and ketones. uobasrah.edu.iqmcmaster.ca This reaction proceeds via the formation of an imine or iminium ion, followed by an intramolecular nucleophilic attack of the thiol group, leading to the formation of the thiazolidine ring. researchgate.net The steric hindrance from the gem-dimethyl group on the C5 position of the resulting thiazolidine ring, originating from the penicillamine backbone, makes it less susceptible to oxidation compared to cysteine-derived analogs. mcmaster.ca

The reaction is typically carried out by refluxing D-penicillamine with the corresponding carbonyl compound in a suitable solvent. uobasrah.edu.iq For instance, a series of 2-substituted 5,5-dimethylthiazolidine-4-carboxylic acids were synthesized by reacting D-penicillamine with different aromatic aldehydes. uobasrah.edu.iq The general synthetic route provides a straightforward pathway to a variety of derivatives. mcmaster.ca

Detailed research has explored the synthesis of several derivatives using this method. The reaction conditions and the resulting compounds are summarized below.

| Carbonyl Compound | Resulting Derivative Name |

| Formaldehyde (B43269) | 5,5-dimethylthiazolidine-4-carboxylic acid |

| Acetaldehyde | 2,5,5-trimethylthiazolidine-4-carboxylic acid |

| Benzaldehyde (B42025) | 5,5-dimethyl-2-phenylthiazolidine-4-carboxylic acid |

| Acetone | 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid |

| 2-Butanone | 2-ethyl-2,5,5-trimethylthiazolidine-4-carboxylic acid |

| Table 1: Examples of Substituted Thiazolidine-4-carboxylic Acids Synthesized from D-Penicillamine. mcmaster.ca |

Synthesis of Metal Complexes with this compound

This compound acts as a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. It typically coordinates as a bidentate ligand through the nitrogen atom of the secondary amine and one of the oxygen atoms of the carboxylate group, forming a five-membered chelate ring. ekb.eg

The synthesis of these metal complexes generally involves the reaction of a metal salt with the thiazolidine ligand in a suitable solvent, often with pH control to facilitate deprotonation of the carboxylic acid and coordination. ekb.eg

Several metal complexes have been synthesized and characterized. For example, complexes of this compound derivatives with copper(II), iron(II), and vanadyl(II) have been prepared. ekb.eg In these cases, the ligand was found to act as a bidentate agent, coordinating to the metal center. ekb.eg Similarly, a cobalt(III) complex with (4R)-thiazolidine-4-carboxylic acid has been synthesized and its structure determined by X-ray crystallography, confirming the coordination pattern. publish.csiro.au The study of these complexes is important for understanding the coordination preferences of this class of ligands and for the development of new materials and catalysts. jifro.ir

The following table summarizes the synthesis of some reported metal complexes.

| Metal Ion | Ligand | Resulting Complex Formula |

| Cu(II) | (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | [Cu(L)₂]·XH₂O |

| Fe(II) | (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | [Fe(L)₂]·XH₂O |

| VO(II) | (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid | [VO(L)₂]·XH₂O |

| Cu(II) | (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | [Cu(L)₂]·XH₂O |

| Fe(II) | (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | [Fe(L)₂]·XH₂O |

| VO(II) | (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid | [VO(L)₂]·XH₂O |

| Co(III) | (4R)-Thiazolidine-4-carboxylic acid | Data not specified |

| Table 2: Examples of Metal Complexes with this compound Derivatives. ekb.egpublish.csiro.au |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (S)-Thiazolidine-4-carboxylic acid and its derivatives in solution. mcmaster.ca It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemical relationships within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the successful synthesis of thiazolidine (B150603) derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants in ¹H-NMR spectra, along with the chemical shifts in ¹³C-NMR spectra, provide a complete picture of the molecule's connectivity.

For instance, in the characterization of derivatives like (2S, 4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine-4-carboxylic acid, specific signals in the NMR spectra correspond to each proton and carbon atom in the molecule, confirming the presence of the thiazolidine ring, the tert-butoxycarbonyl protecting group, and the phenyl substituent. rsc.org The analysis of these spectra is a critical step in verifying the structure of newly synthesized compounds. mcmaster.carsc.org

Table 1: Representative NMR Data for a Thiazolidine-4-carboxylic Acid Derivative The following data is for (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl) thiazolidine-4-carboxylic acid.

| Nucleus | Chemical Shift (ppm) | Description |

| ¹³C | 171.8 | Carboxylic Acid Carbon (C=O) |

| ¹³C | 155.7 | Carbonyl Carbon (Boc group) |

| ¹³C | 82.2 | Quaternary Carbon (Boc group) |

| ¹³C | 67.5 | C-2 of Thiazolidine Ring |

| ¹³C | 60.9 | C-4 of Thiazolidine Ring |

| ¹³C | 34.8 | C-5 of Thiazolidine Ring |

| ¹³C | 28.1 | Methyl Carbons (Boc group) |

| ¹H | 6.20 | H-2 of Thiazolidine Ring |

| ¹H | 4.85 | H-4 of Thiazolidine Ring |

| ¹H | 3.50, 3.35 | H-5 of Thiazolidine Ring (diastereotopic) |

| ¹H | 1.45 | Methyl Protons (Boc group) |

| Note: Chemical shifts for the aromatic hydroxyphenyl group are omitted for clarity. Data is illustrative and based on findings for similar structures. rsc.org |

When reactions involving this compound generate products with more than one stereocenter, a mixture of diastereomers can be formed. ¹H-NMR spectroscopy is a powerful method for determining the diastereomeric excess (de) of the product mixture. Since diastereomers are chemically distinct, they often exhibit different ¹H-NMR spectra. Specific protons in each diastereomer will resonate at slightly different chemical shifts. By integrating the signals corresponding to each diastereomer, their relative ratio in the mixture can be accurately calculated. This technique is crucial for assessing the stereoselectivity of a reaction. While advanced optical methods are also used, ¹H-NMR provides a direct and reliable quantification comparable to HPLC analysis for determining isomer composition. nih.govrsc.org

This compound is a precursor for generating azomethine ylides, which are key intermediates in [3+2] cycloaddition reactions to form complex pyrrolidine-containing heterocycles. nih.govnih.gov NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is critical for determining the stereochemistry of the resulting cycloadducts. acs.org The geometry of the transient azomethine ylide intermediate (e.g., W-shaped, U-shaped, or S-shaped) dictates the stereochemical outcome of the reaction. nih.govacs.org By analyzing the NMR spectra of the final products, researchers can deduce the geometry of the ylide and understand the factors controlling the stereoselectivity of the cycloaddition. acs.org The magnitude of coupling constants and the observation of through-space NOE correlations between specific protons are used to assign the relative stereochemistry of the newly formed chiral centers. acs.orguzh.ch

Vibrational Spectroscopy (IR, FTIR, Raman)

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides information on the functional groups present in a molecule. mcmaster.canih.gov These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds. nih.govsemanticscholar.org

For this compound and its derivatives, IR and Raman spectra show characteristic absorption bands that confirm the presence of key functional groups. scialert.net These include:

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

C=O stretch: A strong, sharp band around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl group.

C-N stretch: Bands observed in the region of 1456-1463 cm⁻¹. scialert.net

C-H stretch: Bands in the 2800-3000 cm⁻¹ region. For heteroaromatic rings that may be attached, these stretches appear around 3100-3000 cm⁻¹. scialert.netiosrjournals.org

CH₂ vibrations: Antisymmetric and symmetric stretching modes for the CH₂ group in the thiazolidine ring are identified around 2934 cm⁻¹ and 2857 cm⁻¹ in IR spectra, respectively. scialert.net

These spectral "fingerprints" are valuable for routine identification and for studying intermolecular interactions, such as hydrogen bonding. mcmaster.casemanticscholar.org

Table 2: Characteristic IR Absorption Frequencies for Thiazolidine-4-Carboxylic Acid Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong |

| C-N Stretch | 1456 - 1463 | Medium |

| CH₂ Antisymmetric Stretch | ~2934 | Medium |

| CH₂ Symmetric Stretch | ~2857 | Medium |

| Data is a generalized representation from findings on thiazolidine and related heterocyclic compounds. rsc.orgscialert.net |

Mass Spectrometry (MS, LC-MS, GC-MS, Mass-EI, FAB-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed to determine the molecular weight of this compound and its derivatives, and to confirm their elemental composition. mcmaster.ca Various ionization methods and analyzers are used depending on the specific analytical goal.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a key technique for the analysis of thiazolidine-4-carboxylic acid in biological and environmental samples. nih.govsigmaaldrich.com The method often involves derivatization, for example with ethyl chloroformate, followed by separation using liquid chromatography and detection by mass spectrometry. nih.govsigmaaldrich.com Isotope-labeled internal standards are frequently used for accurate quantification. nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS is an effective tool. The compound is typically derivatized to increase its volatility before being introduced into the gas chromatograph. nih.govelsevierpure.com Electron Impact (EI) is a common ionization method used in GC-MS, which provides a reproducible fragmentation pattern that can serve as a molecular fingerprint to aid in structural identification. nih.govelsevierpure.com

Other Techniques: Fast Atom Bombardment (FAB-MS) and Atmospheric Pressure Chemical Ionization (APCI) are also utilized. rsc.org For example, GCMS with APCI has been used to identify the molecular ion peak (M+1 or M-1) of various thiazolidine derivatives, confirming their molecular weight. rsc.org

These mass spectrometry methods are crucial for confirming the identity of reaction products and for quantitative analysis in various matrices. mcmaster.canih.govnih.gov

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. novapublishers.com For chiral molecules like this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous proof of stereochemistry and detailed information about bond lengths, bond angles, and conformation. novapublishers.comacs.org

Studies on various thiazolidine-4-carboxylic acid derivatives have revealed key structural features, including the conformation of the five-membered thiazolidine ring and the orientation of its substituents. uzh.chnovapublishers.com This information is invaluable for understanding structure-activity relationships and for rationalizing the stereochemical outcomes of reactions. acs.orgnovapublishers.com

Powder X-ray diffraction (PXRD) is used to characterize polycrystalline materials. For example, PXRD studies of a lithium salt of thiazolidine-4-carboxylic acid determined its crystal system and unit cell parameters. cambridge.org The analysis showed the complex has an orthorhombic symmetry with the space group P212121. cambridge.org Such studies are important for characterizing the solid-state properties of different salt forms and derivatives of the parent compound.

Table 3: Crystallographic Data for Lithium Thiazolidine-4-carboxylate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Parameter 'a' | 19.4931(3) Å |

| Unit Cell Parameter 'b' | 4.94777(6) Å |

| Unit Cell Parameter 'c' | 6.20164(8) Å |

| Unit Cell Volume (V) | 598.051 ų |

| Data from synchrotron powder X-ray diffraction studies. cambridge.org |

Single Crystal X-ray Diffraction of Complexes

Single crystal X-ray diffraction is a definitive technique for elucidating the absolute stereochemistry of chiral compounds. novapublishers.com For thiazolidine-4-carboxylic acid (T4CA) and its derivatives, this method is particularly effective due to the presence of ample hydrogen bonding sites that facilitate the growth of high-quality crystals suitable for diffraction analysis. novapublishers.com

Table 1: Representative Crystallographic Data for a Thiazolidine Derivative Complex Data below is illustrative and based on typical findings in the field.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 7.91 |

| β (°) ** | 108.2 |

| Volume (ų) ** | 550.8 |

| Z | 2 |

Crystal Structure Elucidation of Specific Derivatives

The structural elucidation of specific derivatives of this compound has been a focus of numerous studies. These derivatives are often synthesized by reacting sulfur-containing amino acids like L-cysteine or D-penicillamine with various aldehydes and ketones. mcmaster.camcmaster.ca This reaction yields thiazolidine rings with different substitution patterns, and their solid-state structures have been extensively characterized using X-ray crystallography and NMR spectroscopy. mcmaster.camcmaster.caacs.org

Table 2: Structural Features of Selected this compound Derivatives This table presents a generalized summary based on published research.

| Derivative | Key Structural Feature | Method of Analysis |

| N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid | Defined thiazolidine ring conformation and stereochemistry at C2. | X-ray Diffraction, NMR Spectroscopy acs.org |

| Derivatives from D-penicillamine | Steric hindrance from gem-dimethyl groups at C5 influencing ring puckering. | X-ray Crystallography, Vibrational Spectroscopy mcmaster.camcmaster.ca |

| (2S, 4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid | Specific orientation of the dichlorophenyl group relative to the thiazolidine ring. | IR, NMR, LCMS rsc.org |

Detection of Ionization and Hydrogen Bonds in Solid State

Thiazolidine-4-carboxylic acids are amphoteric molecules, possessing both a secondary amino group and a carboxylic acid group, both of which can be ionized. mcmaster.camcmaster.ca The ionization state in the solid phase—whether the molecule exists as a neutral entity or as a zwitterion (with a protonated amine NH₂⁺ and a deprotonated carboxylate COO⁻)—is a critical aspect of its structure.

X-ray crystallography and infrared (IR) spectroscopy are powerful tools for determining this ionization state and mapping the network of hydrogen bonds. mcmaster.camcmaster.ca The positions of hydrogen atoms, determined through diffraction, can confirm the location of the proton on either the nitrogen or the oxygen atom. Concurrently, IR spectroscopy provides characteristic vibrational frequencies for C=O, O-H, N-H, and N⁺-H bonds that differ significantly between the neutral and zwitterionic forms. mcmaster.ca

Biological and Biomedical Research Applications

Roles in Cellular Metabolism and Biochemical Processes

(S)-Thiazolidine-4-carboxylic acid actively participates in and influences a variety of fundamental cellular and biochemical pathways. Its structural similarity to the amino acid proline allows it to interact with metabolic and signaling pathways that are typically regulated by proline.

Interference with Proline Utilization and Protein Synthesis

As a proline analog, this compound, can interfere with the metabolic functions of proline, particularly in protein synthesis. nih.govnih.gov Studies in Escherichia coli have shown that this compound can inhibit growth, an effect that is specifically reversed by the addition of L-proline. nih.govnih.gov This inhibition is attributed to its ability to interfere with the utilization of proline for protein synthesis. nih.govnih.gov The compound, or a closely related metabolite, can be incorporated into bacterial proteins, and this incorporation is antagonized by proline. nih.govnih.gov Specifically, it has been found to inhibit the rate and extent of prolyl-ribonucleic acid formation. nih.govnih.gov

In the context of plant metabolism, research on barley has demonstrated that L-thiazolidine-4-carboxylic acid (T4C) effectively inhibits proline-dependent oxygen uptake in mitochondria. nih.gov It acts as an inhibitor of proline dehydrogenase, a key enzyme in proline oxidation, but does not affect the transport of proline into the mitochondrial matrix. nih.gov Interestingly, while T4C inhibits proline oxidation in turgid leaves, it inhibits proline synthesis in wilted leaves. nih.gov However, it was observed to have no influence on the incorporation of proline into protein in this plant model. nih.gov

The interference of T4C with proline metabolism has also been studied in the context of the parasite Trypanosoma cruzi. nih.gov In these organisms, where proline is crucial for energy metabolism and differentiation, T4C demonstrated a dose-dependent inhibitory effect on the growth of the epimastigote stage of the parasite. nih.gov This suggests that interfering with proline metabolism could be a potential therapeutic strategy. nih.gov

Interaction with Cellular Redox System and Modulation of Reactive Oxygen Species (ROS) Levels

This compound and its derivatives have been shown to play a significant role in cellular redox balance and the modulation of reactive oxygen species (ROS). Thiazolidine (B150603) derivatives, in general, are recognized for their antioxidant properties. tandfonline.comnih.gov This antioxidant activity is crucial in mitigating cellular damage caused by oxidative stress, a condition characterized by an excess of ROS. tandfonline.com

Research has indicated that thiazolidine-4-carboxylic acid can serve as a physiological sulfhydryl antioxidant. nih.gov Its derivatives have been found to increase the concentration of non-protein sulfhydryls in mouse liver, which suggests a role in protecting the liver. nih.gov Furthermore, studies on a decorated thiazolidine-4-carboxylic acid derivative (TZT) demonstrated its ability to attenuate cellular oxidative stress by enhancing the activity of catalase, a key antioxidant enzyme. rsc.orgnih.gov This was confirmed by the observation that TZT could mitigate the inhibition of cell proliferation caused by high concentrations of vitamin C and inhibit apoptotic cell death induced by oxidative stress. rsc.orgnih.gov

In the context of neuroprotection, thiazolidine-4-carboxylic acid derivatives have shown potential in reducing oxidative stress and neuroinflammation. jelsciences.comzu.ac.ae They have been observed to reverse the oxidative stress and inflammatory cascade induced by ethanol (B145695) exposure, potentially by acting on the ROS/NF-κB/NLRP3/TNF-α/COX-2 pathway. jelsciences.com This highlights the therapeutic potential of these compounds in neurodegenerative diseases. jelsciences.comzu.ac.ae Moreover, dose-dependent formation of thiazolidine-4-carboxylic acid has been observed in E. coli exposed to hydroxyl radical mediators, suggesting its potential as a biomarker for oxidative stress exposure. nih.gov

Metal Ion Chelation Properties

While direct and extensive research on the metal ion chelation properties of this compound is not broadly available in the provided search results, the fundamental structure of the molecule suggests a potential for such activity. As an amino acid derivative containing both a carboxylic acid group and a secondary amine within a heterocyclic ring, it possesses functional groups known to coordinate with metal ions. The sulfur atom in the thiazolidine ring could also participate in metal binding. This structural characteristic is common to many chelating agents.

Some studies on related thiazolidine derivatives have implicitly suggested chelation capabilities through their biological effects. For instance, the ability of some derivatives to act as catalysts in reactions like the Heck and Suzuki-Miyaura reactions implies interaction with palladium, a metal. e3s-conferences.org However, specific studies detailing the chelation of biologically relevant metal ions like iron, copper, or zinc by this compound itself are not prominently featured in the search results.

Influence on Protein Synthesis and Degradation

This compound, as a proline analogue, directly influences protein synthesis by competing with proline for incorporation into polypeptide chains. nih.govnih.gov Studies on E. coli have demonstrated that this compound, referred to as thioproline, or a metabolite derived from it, is incorporated into bacterial proteins. nih.govnih.gov This incorporation is a key aspect of its effectiveness as a proline analogue, as it interferes with the normal utilization of proline in protein synthesis. nih.govnih.gov The presence of thioproline specifically inhibits the rate and extent of prolyl-ribonucleic acid formation, a critical step in the translation process. nih.govnih.gov

In the parasite Trypanosoma cruzi, it is suggested that this compound interferes with L-proline's role in protein synthesis by substituting for it in the corresponding prolyl-tRNA. nih.gov This interference is a proposed mechanism for its inhibitory effect on the parasite's growth. nih.gov

In contrast, a study on barley leaves indicated that while L-thiazolidine-4-carboxylic acid inhibited proline metabolism, it did not have an influence on the incorporation of proline into protein in that specific plant system. nih.gov This suggests that the impact on protein synthesis may vary depending on the organism and its metabolic pathways.

Information specifically detailing the influence of this compound on protein degradation pathways was not found in the provided search results.

Modulation of Gene Expression

This compound and its derivatives have been shown to modulate gene expression, particularly in the context of plant immunity and cellular stress responses.

A study on a synthetic elicitor, 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC), revealed a significant difference in transcriptional profiles in Arabidopsis thaliana depending on the dosage. nih.gov High concentrations of BHTC were found to induce typical defense-related transcriptional changes, suggesting an activation of plant immune response genes. nih.gov This effect was partially dependent on the WRKY70 transcription factor. nih.gov

In the context of oxidative stress, thiazolidine derivatives have been implicated in the modulation of genes involved in inflammation and antioxidant defense. For example, derivatives of thiazolidine-4-carboxylic acid have been shown to attenuate neuroinflammation by potentially acting on the NF-κB signaling pathway, which is a key regulator of gene expression in response to inflammatory stimuli. jelsciences.comzu.ac.ae Furthermore, thiazolidinediones, a related class of compounds, are known to activate PPAR-γ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. nih.gov While not a direct study on this compound, it points to the potential of the thiazolidine scaffold to influence gene expression through various signaling pathways.

Role in Aldehyde Detoxification

This compound is formed through the condensation of L-cysteine with an aldehyde, suggesting a role in aldehyde detoxification. evitachem.com This is particularly relevant in the context of formaldehyde (B43269), a carcinogenic compound produced both endogenously and from external sources. nih.gov Research has shown that this compound is a cysteine-conjugated metabolite of formaldehyde in E. coli. nih.gov The formation of this compound is a mechanism for sequestering and detoxifying this reactive aldehyde.

The metabolic pathway involves the oxidation of L-thiazolidine-4-carboxylic acid by proline oxidase in the liver and kidney to L-thiazoline-(4)-carboxylic acid. nih.gov This intermediate is then hydrolyzed to N-formyl-cysteine, which is further broken down into cysteine and formic acid by a cytosolic enzyme. nih.gov This process effectively detoxifies formaldehyde.

Furthermore, the use of a thiazolidine prodrug approach has been explored to protect the aldehyde group of certain therapeutic agents from rapid metabolic oxidation. nih.gov In this strategy, the aldehyde is reversibly masked by forming a thiazolidine complex with L-cysteine ethyl ester, which then releases the active aldehyde in vivo. nih.gov This highlights the reversible nature of the thiazolidine formation and its application in controlling the bioavailability of aldehyde-containing compounds.

Metabolism by Mitochondrial Proline Oxidase

This compound, also known as thioproline, is recognized as a proline analog. Research has shown that it can be a substrate for mitochondrial proline oxidase (POX), also known as proline dehydrogenase (PRODH). In studies with isolated mitochondria from etiolated barley shoots, L-thiazolidine-4-carboxylic acid was found to be an effective inhibitor of proline-dependent oxygen uptake, demonstrating a 67% inhibition at a concentration of 1 millimolar when proline was present at 10 millimolar. nih.gov The compound itself was also observed to be oxidized by the mitochondria. nih.gov This interaction is relatively specific, as the compound showed only slight inhibition of Δ1-pyrrolidine-5-carboxylic acid-dependent oxygen uptake and even less for the oxidation of malate (B86768) plus pyruvate. nih.gov The inhibitory action of this compound is directed at proline dehydrogenase and not at the transport of proline into the mitochondrial matrix. nih.gov

Formation as a Cysteine-Conjugated Metabolite of Formaldehyde

This compound is formed through the condensation reaction of L-cysteine and formaldehyde. nih.govmdpi.com This reaction can occur endogenously, as formaldehyde is a product of various metabolic processes, including protein oxidation. nih.gov The formation of this compound, also referred to as thioproline, serves as a mechanism for detoxifying formaldehyde. nih.gov Research has demonstrated that in Escherichia coli exposed to toxicants that induce oxidative stress, there is a dose-dependent formation of thiazolidine-4-carboxylic acid. nih.gov This suggests that its formation is an intrinsic response to oxidative stress-induced toxicity and highlights its potential as a biomarker for formaldehyde exposure and associated oxidative stress. nih.gov

Presence in Human Plasma as a Metabolite of Pyridoxal (B1214274) 5′-Phosphate and Cysteine

Recent studies have provided evidence for the in vivo formation of a thiazolidine derivative in humans through the non-enzymatic condensation of L-cysteine and pyridoxal 5′-phosphate (PLP), the active form of vitamin B6. nih.govmdpi.com This novel metabolite, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), has been identified and quantified in human plasma. nih.govmdpi.comresearchgate.net The formation of this thiazolidine ring structure is a result of the high reactivity of aminothiols like cysteine with aldehydes such as PLP. nih.govmdpi.com Remarkably, HPPTCA is suggested to be a highly abundant form of vitamin B6 in human plasma, potentially acting as a reservoir for both PLP and cysteine. mdpi.com The reaction proceeds through the formation of a Schiff base intermediate. nih.gov

Pharmacological Activities and Therapeutic Potential

Cytoprotective and Antioxidant Properties

This compound and its derivatives have demonstrated significant cytoprotective and antioxidant activities. As a sulfur-containing amino acid, it can act as a physiologic sulfhydryl antioxidant. nih.gov The antioxidant properties are attributed to its ability to scavenge free radicals. nih.govirispublishers.com This has been linked to potential neuroprotective effects, as oxidative stress is a key factor in neurodegeneration. nih.govirispublishers.comjelsciences.comjelsciences.com By reducing reactive oxygen species (ROS), thiazolidine derivatives can help protect cells from damage. nih.govirispublishers.comjelsciences.com

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidine derivatives are a significant area of research. Mechanistic studies suggest that these compounds exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govirispublishers.comjelsciences.com NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and COX-2. irispublishers.comjelsciences.com By modulating these inflammatory cascades, thiazolidine derivatives show potential in mitigating neuroinflammation and other inflammatory conditions. nih.govirispublishers.comjelsciences.comjelsciences.com

Antimicrobial and Antibacterial Activity

This compound and its derivatives have been shown to possess broad-spectrum antimicrobial and antibacterial activity. nih.gov They have been found to be effective against both Gram-positive and Gram-negative bacteria. mdpi.comdergipark.org.tr Studies have demonstrated the efficacy of these compounds against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com Some derivatives have also shown activity against multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). dergipark.org.trresearchgate.net The mode of action is thought to involve mimicking essential amino acids, thereby inhibiting bacterial growth. dergipark.org.tr The antimicrobial potential also extends to antifungal activity against isolates like Candida albicans. nih.gov

Table of Research Findings on the Antimicrobial Activity of Thiazolidine Derivatives

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Good antibacterial activity | mdpi.com |

| Bacillus subtilis | Weak to moderate activity by some derivatives | nih.gov |

| Escherichia coli | Good antibacterial activity | mdpi.comdergipark.org.tr |

| Pseudomonas aeruginosa | Good antibacterial activity | nih.govmdpi.com |

| Salmonella Typhimurium | Most sensitive bacterium in a study | mdpi.com |

| MRSA | Significant activity by some derivatives | researchgate.net |

| Klebsiella pneumoniae | Antibacterial activity observed | researchgate.net |

Antifungal Activity

Derivatives of thiazolidine-4-carboxylic acid have been investigated for their antifungal properties. For instance, a series of substituted 3-(4-phenylpyrimidin-2-yl) thiazolidin-4-ones were synthesized and evaluated for their activity against fungal strains such as Aspergillus flavus and Aspergillus niger. annalsofrscb.ro These studies indicate that the thiazolidine scaffold holds promise for the development of new antifungal agents. annalsofrscb.ro

Anticancer and Antiproliferative Activity

The thiazolidine-4-carboxylic acid framework is a key structural component in the design of novel anticancer and antiproliferative agents. nih.govmdpi.com Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. nih.gov For example, 2-arylthiazolidine-4-carboxylic acid amides have been identified as a new class of cytotoxic agents for prostate cancer.

The anticancer activity of these compounds is often attributed to their ability to inhibit specific enzymes or pathways crucial for cancer cell proliferation and survival. nih.gov Thiazolidin-4-one derivatives have been shown to inhibit a range of targets, including protein/tyrosine kinases, histone deacetylases (HDAC), and tubulin polymerization. nih.gov

Several studies have highlighted the potential of specific thiazolidin-4-one derivatives. For instance, certain compounds have demonstrated significant antiproliferative activity against human squamous carcinoma cells (SCC-15) and human lung cancer cell lines. nih.gov Furthermore, isatin-based thiazolidin-4-one derivatives have shown notable activity against HepG2, MCF-7, and HT-29 cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Thiazolidine-4-one Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-arylthiazolidine-4-carboxylic acid amides | Prostate cancer | Cytotoxic agents | |

| Les-2194, Les-3377, Les-3640 | Human squamous carcinoma (SCC-15) | High toxic effect | nih.gov |

| Les-5935, Les-6009, Les-6166 | Human lung cancer (A549) | Decreased metabolic activity | nih.gov |

| Thiazolidine-4-one-phenylaminopyrimidine hybrids (27a, 27b, 27c) | Chronic myeloid leukemia (K-562) | IC50 values of 8.79, 4.86, and 9.97 µM, respectively | nih.gov |

| Isatin-based thiazolidin-4-ones (28a, 28b) | HepG2, MCF-7, HT-29 | 28a: IC50 of 27.59, 8.97, 5.42 µM; 28b: comparable to doxorubicin | nih.gov |

| 5-nitrofuran-2-yl derivative (39) | MDA-MB-231, HepG2, HT-29 | IC50 of 1.9, 5.4, 6.5 µM, respectively | nih.gov |

Antiviral Activity, particularly against Influenza Neuraminidase

Thiazolidine-4-carboxylic acid derivatives have emerged as promising candidates for the development of antiviral drugs, particularly as inhibitors of influenza neuraminidase (NA). nih.gov A series of these derivatives demonstrated moderate inhibitory activity against influenza A virus NA. nih.gov The most potent compound in one study, compound 4f, exhibited an IC50 value of 0.14 μM. nih.govsigmaaldrich.com This scaffold is being explored to design novel NA inhibitors with enhanced activity. nih.govsigmaaldrich.com

Beyond influenza, these compounds have also been evaluated for their antiviral potential against other viruses. Studies have investigated their activity against Avian Influenza Virus (AIV) subtype H9N2 and Infectious Bronchitis Virus (IBV). nih.gov In these studies, 2-aryl substituted thiazolidine-4-carboxylic acids showed better antiviral activity than their N-acylated derivatives. nih.gov For AIV, one compound (1d) had an IC50 value of 3.47 µM, while for IBV, another compound (1c) showed an IC50 of 4.10 µM. nih.gov

Antitubercular Activity

The thiazolidine nucleus is a key feature in the development of new antitubercular agents. researchgate.net A series of 2-substituted aryl-thiazolidine-4-carboxylic acid hydrazones were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant strains. researchgate.net Three compounds from this series showed significant activity with a Minimum Inhibitory Concentration (MIC) of less than 10 μM. researchgate.net Notably, the (2R, 4R) isomer of one compound demonstrated the highest potency with an MIC of 1.33 μM against MDR-TB. researchgate.net

The thiazolidin-4-one scaffold is also recognized for its potential in medicinal chemistry for designing small molecules with antitubercular activity. nih.gov Some of these derivatives have shown promising activity, in some cases significantly higher than reference drugs. nih.gov For example, certain compounds were active against M. tuberculosis H37Rv with MICs in the range of 0.05-0.2 μg/mL. nih.gov

Antidiabetic Activity and Enzyme Inhibition (α-amylase, α-glucosidase)

Derivatives of thiazolidine-4-carboxylic acid have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism. jpbsci.comresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for managing post-prandial hyperglycemia in diabetes. nih.gov

A study on thiazolidine-4-carboxylic acid derivatives 5(a-l) revealed their strong inhibitory potential against both α-amylase and α-glucosidase. jpbsci.comresearchgate.net Compound 5e was a particularly effective α-amylase inhibitor with an IC50 value of 24.13 µg/ml, surpassing the standard acarbose. jpbsci.comresearchgate.net Similarly, compounds 5f and 5g showed superior α-glucosidase inhibitory properties compared to acarbose. jpbsci.comresearchgate.net

Table 2: Antidiabetic Activity of Thiazolidine-4-Carboxylic Acid Derivatives

| Compound | Target Enzyme | IC50 Value (µg/ml) | Standard (Acarbose) IC50 (µg/ml) | Reference |

|---|---|---|---|---|

| 5e | α-amylase | 24.13 | 32.27 | jpbsci.comresearchgate.net |

| 5f | α-glucosidase | 22.76 | 30.45 | jpbsci.comresearchgate.net |

| 5g | α-glucosidase | 25.68 | 30.45 | jpbsci.comresearchgate.net |

Urease Inhibition

(4R)-thiazolidine carboxylic acid and its 2-substituted analogs have been identified as active inhibitors of urease, an enzyme implicated in various pathological conditions. nih.gov Molecular modeling and virtual screening techniques were employed to identify these potential inhibitors from a large database of ligands. nih.gov The research indicated that the configuration at the stereogenic center 4 significantly influences the urease inhibition activity. researchgate.net The introduction of a substituent at position 2 was found to decrease the inhibitory activity, possibly due to steric hindrance. researchgate.netresearchgate.net

Potential in Treating Neurodegenerative Disorders

Derivatives of thiazolidine-4-carboxylic acid have demonstrated neuroprotective effects, suggesting their potential in treating neurodegenerative disorders. irispublishers.comirispublishers.comjelsciences.com These compounds have been shown to reduce oxidative stress and neuroinflammation, which are key factors in the pathology of many neurodegenerative diseases. irispublishers.comirispublishers.comjelsciences.comtandfonline.com

In an ethanol-induced neurodegeneration model, these derivatives were able to reverse oxidative stress and the inflammatory cascade. irispublishers.comirispublishers.comjelsciences.com The neuroprotective role is thought to be mediated by reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade. irispublishers.comirispublishers.com The presence of a phenolic moiety in the structure of some derivatives contributes to their significant antioxidant activity, which is crucial for their neuroprotective effects. irispublishers.comjelsciences.com

Effects on Parasitic Organisms

This compound has demonstrated significant effects on the viability and metabolism of certain parasitic protozoa, highlighting its potential as a basis for developing new anti-parasitic agents.

Trypanosoma cruzi

Trypanosoma cruzi, the etiological agent of Chagas disease, is susceptible to the effects of this compound, often referred to in literature as T4C. Research has shown that this compound interferes with the parasite's L-proline metabolism, which is crucial for its energy production, differentiation, and resistance to stress.

Studies have revealed that T4C exhibits a dose-dependent inhibitory effect on the growth of the epimastigote stage of T. cruzi. researchgate.netnih.gov The inhibitory concentration 50 (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 0.89 mM at 28°C. researchgate.netnih.govnih.gov This inhibitory effect was found to be more pronounced at a higher temperature of 37°C, with the IC50 value decreasing to 0.54 mM, suggesting a synergistic action between the compound and thermal stress. researchgate.netnih.govnih.gov

Furthermore, T4C has been shown to diminish the parasite's ability to survive under conditions of nutrient starvation and oxidative stress. researchgate.netnih.govnih.gov When parasites were pre-incubated with L-proline, a protective effect against oxidative stress was observed; however, this protection was negated in the presence of T4C. researchgate.netnih.govnih.gov In the context of mammalian infection, treatment with non-toxic concentrations of T4C (between 1 and 10 mM) inhibited the release of trypomastigotes from infected cells by up to 56%. researchgate.netnih.gov These findings suggest that targeting proline metabolism with this compound could be a viable therapeutic strategy, potentially in combination with drugs that induce oxidative stress. researchgate.netnih.gov

Entamoeba histolytica

In the case of Entamoeba histolytica, the causative agent of amoebiasis, this compound (L-T4C) plays a vital role in the parasite's survival. Unlike many other organisms, E. histolytica relies on L-cysteine as its primary low-molecular-weight thiol for protection against oxidative stress, as it lacks glutathione (B108866). researchgate.net

Research has demonstrated that L-T4C acts as a metabolic reservoir for L-cysteine within the parasite. researchgate.net E. histolytica can synthesize L-T4C from L-cysteine and formaldehyde. researchgate.net Subsequently, when the parasite requires L-cysteine for growth and to defend against oxidative damage, it can liberate it from this stored form. researchgate.net Lysates of E. histolytica have been shown to convert L-T4C into L-cysteine, although the specific enzyme responsible for this conversion has not been fully identified. researchgate.net This metabolic strategy underscores the essentiality of L-T4C for the pathophysiology of E. histolytica.

| Parasitic Organism | Key Research Findings |

| Trypanosoma cruzi | Inhibits epimastigote growth in a dose-dependent manner. researchgate.netnih.govnih.gov |

| Synergistic inhibitory effect with increased temperature. researchgate.netnih.govnih.gov | |

| Reduces parasite survival under nutrient starvation and oxidative stress. researchgate.netnih.govnih.gov | |

| Inhibits trypomastigote release from infected mammalian cells. researchgate.netnih.gov | |

| Entamoeba histolytica | Serves as a metabolic storage form of L-cysteine. researchgate.net |

| Essential for parasite survival, growth, and protection against oxidative stress. researchgate.net | |

| The parasite can synthesize and break down L-T4C to manage L-cysteine levels. researchgate.net |

Prodrug Applications

The chemical nature of this compound allows it to function as a prodrug, a medication or compound that, after administration, is metabolized into a pharmacologically active drug.

As a Cysteine Prodrug

This compound is recognized as a prodrug of L-cysteine. nih.gov Its cyclic structure masks the reactive sulfhydryl group of cysteine. In vivo, the thiazolidine ring can undergo non-enzymatic opening followed by hydrolysis to release L-cysteine. nih.gov This mechanism of action allows for the intracellular delivery of cysteine, which itself has limited therapeutic use due to its potential toxicity and rapid oxidation to cystine. nih.gov

The (R)-enantiomer of 2-substituted thiazolidine-4-carboxylic acids has been shown to effectively protect against acetaminophen-induced hepatotoxicity in mice by delivering L-cysteine. nih.gov Conversely, the (S)-enantiomer of a 2-methyl substituted version was found to be ineffective, highlighting the stereospecificity of its metabolic activation in some contexts. nih.gov However, L-thiazolidine-4-carboxylic acid itself has been reported to be a good substrate for rat liver mitochondrial proline oxidase, suggesting an enzymatic pathway for its conversion. nih.gov

Supporting GSH Synthesis

The release of L-cysteine from this compound directly supports the synthesis of glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov Cysteine is the rate-limiting amino acid in the synthesis of GSH. nih.gov By providing a stable source of cysteine, thiazolidine-4-carboxylic acid and its derivatives can effectively replenish cellular GSH levels, particularly under conditions of oxidative stress. nih.govnih.gov

For instance, various 2-(polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids, which are prodrugs of L-cysteine, have been shown to increase cellular GSH levels in rat hepatocytes. nih.gov This enhancement of GSH synthesis is a key mechanism behind the protective effects of these compounds against xenobiotic-induced toxicity. nih.gov Studies with thiazolidine-4-carboxylic acid in rats have shown that its administration can lead to an initial increase in GSH levels in the liver and gastric mucosa. nih.gov

| Application | Mechanism | Significance |

| Cysteine Prodrug | The thiazolidine ring opens to release L-cysteine. nih.gov | Overcomes the limitations of direct cysteine administration. nih.gov |

| Supporting GSH Synthesis | Provides the rate-limiting amino acid, L-cysteine, for glutathione synthesis. nih.govnih.gov | Enhances cellular antioxidant capacity and protects against oxidative stress. nih.govnih.gov |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study thiazolidine-4-carboxylic acid derivatives, providing a deeper understanding of their molecular properties.

DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Studies have utilized the B3LYP level of theory to optimize the molecular structures of novel thiazolidine-4-carboxylic acid ligands and their metal complexes. researchgate.netresearchgate.net For instance, the reaction of L-Cysteine with aldehydes like 2-hydroxy benzaldehyde (B42025) and 2-hydroxy naphthaldehyde yields bidentate ligands such as (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid and (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid. researchgate.netresearchgate.net DFT calculations have been used to calculate the optimized geometry and energies for these ligands and their subsequent complexes with metal ions like Cu(II), Fe(II), and VO(II). researchgate.netresearchgate.net

The theoretical results from these geometry optimizations have shown good agreement with experimental data obtained from spectral and physical characterization methods. researchgate.netresearchgate.net Furthermore, conformational analysis using DFT has been performed on substituted thiazolidin-4-one derivatives to identify the most energetically favorable isomers. nih.gov These calculations can predict whether exo or endo conformations are more stable and determine the relative energies of different conformers, which arise from the rotation around specific dihedral angles. nih.gov For some derivatives, the energy gaps between isomers are calculated to be quite high (>20 kcal/mol), indicating the predominance of a single, stable conformation. nih.gov

Ab initio calculations at the B3LYP level with a 6-31++G** basis set have also been used to optimize the molecular structures of various 2-substituted thiazolidine-4-carboxylic acid derivatives for Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For thiazolidine-4-carboxylic acid derivatives, ab initio theory has been used to calculate HOMO and LUMO energies. researchgate.net These quantum chemical descriptors are vital for understanding electronic behavior and are used in QSAR models to predict properties like solubility. researchgate.net DFT calculations on ligands and their metal complexes also provide insights into their electronic structure, which is fundamental to understanding their potential biological activity. researchgate.net The analysis of these orbitals helps in explaining the charge transfer interactions that can occur within the molecule or between the molecule and a biological receptor.

Theoretical vibrational analysis through DFT is a valuable tool for assigning and interpreting infrared (IR) spectra. Calculated IR frequencies and intensities can be compared with experimental spectra to confirm the molecular structure. For thiazolidine-4-carboxylic acid derivatives and their metal complexes, DFT calculations have been used to characterize the IR bands, and the theoretical observations have been found to be consistent with experimental outcomes. researchgate.netresearchgate.net This correlation helps in confirming the formation of the desired compounds and understanding how coordination with a metal ion affects the vibrational modes of the ligand. For example, the formation of an ester bond in some derivatives was confirmed by the appearance of a carbonyl stretch in the FTIR spectra, which can be supported by theoretical frequency calculations. tandfonline.com

Beyond spectral characterization, DFT is used to calculate various reactivity descriptors. Electrostatic potentials at each atom, for instance, are used in QSAR studies to predict molecular properties. researchgate.net The electrostatic potential is considered a superior descriptor compared to local charges for these models, particularly for atoms near the deprotonation or substitution sites of the thiazolidine (B150603) ring. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

Molecular docking studies on various thiazolidine-4-carboxylic acid derivatives have been conducted to evaluate their potential as inhibitors of several enzymes. tandfonline.comjpbsci.comresearchgate.net The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein.

For example, a study on new thiazolidine-4-carboxylic acid derivatives targeting proteins involved in neuroinflammation (NF-κB, NLRP3, TLR4, and COX-2) demonstrated that some compounds showed high binding affinity for these targets. tandfonline.com The binding energies for the most promising compounds, P8 and P9, with COX-2 were particularly notable. tandfonline.com

| Compound | Binding Energy (kcal/mol) |

|---|---|

| P8 | -10.1 |

| P9 | -9.8 |

| Celecoxib (Reference) | -11.5 |

The analysis of interactions reveals how these compounds are stabilized within the active site. For compound P8, the carboxylic acid group formed two hydrogen bonds with the COX-2 protein, while its phenyl rings engaged in pi-anion and pi-alkyl interactions with specific amino acid residues like Leu341, Lys52, Arg54, and Ala73. tandfonline.com Compound P9 was stabilized by hydrogen bonds involving its carbonyl and N-H groups with residues Asn78 and Ser74, respectively, in addition to pi-alkyl and van der Waals interactions. tandfonline.com Similarly, docking studies of derivatives against α-amylase and α-glucosidase help to determine how the compounds bind within the enzyme's active pocket. jpbsci.comresearchgate.net

The process of molecular docking involves several preparatory steps to model the ligand-protein complex accurately. Initially, the three-dimensional structure of the target protein is obtained, often from a protein database. tandfonline.comamazonaws.com Water molecules and any co-crystallized ligands are typically removed from the protein structure. tandfonline.com

The structures of the (S)-Thiazolidine-4-carboxylic acid derivatives are sketched using chemical drawing software and converted into 3D structures. tandfonline.comamazonaws.com Software like Open Babel is used for generating these 3D structures and preparing them for docking by adding torsions, saving them in the appropriate file format (e.g., PDBQT). tandfonline.com Finally, docking calculations are performed using programs such as AutoDock Vina, which systematically explores possible binding poses of the ligand in the protein's active site and ranks them based on a scoring function. tandfonline.com This modeling provides a static snapshot of the most likely binding conformation, which is crucial for understanding the mechanism of action and for the rational design of more potent derivatives. tandfonline.comamazonaws.com

Computer-Guided Drug Design and Virtual Screening

Computer-aided drug design (CADD) and virtual screening have been pivotal in identifying and optimizing derivatives of thiazolidine-4-carboxylic acid as potential therapeutic agents. A notable application of these techniques was in the discovery of (4R)-thiazolidine carboxylic acid and its 2-substituted analogs as potent urease inhibitors. researchgate.netnih.gov Researchers utilized an internal combinatorial library and employed molecular modeling and virtual screening to sift through a vast chemical space. researchgate.netnih.gov

The process began with a database of 90,000 ligands, from which structures representing low-energy conformations were selected. researchgate.netnih.gov Docking algorithms were then used to predict the binding affinity and orientation of these ligands within the active site of the target enzyme, in this case, urease from Bacillus pasteurii. researchgate.netnih.gov Specifically, the Grid and FlexX docking algorithms were employed to handle the computational docking. researchgate.net This virtual screening process successfully identified promising ligands, which were then synthesized and subjected to in-vitro testing to confirm their inhibitory activity. researchgate.netnih.gov

The computational predictions highlighted that the stereochemistry at the C-4 position of the thiazolidine ring is crucial for urease inhibition. researchgate.net Molecular modeling studies of the interaction between the compounds and the Bacillus pasteurii urease active site revealed that the carboxylic terminal of the (4R)-isomer binds tightly to the bimetallic nickel center of the enzyme. researchgate.net In contrast, the carboxylic group of the (4S)-isomer was positioned far from the nickel center, resulting in weaker binding and consequently lower inhibitory activity. researchgate.net This successful integration of computational screening and experimental validation underscores the power of computer-guided approaches in accelerating the discovery of novel enzyme inhibitors. researchgate.netnih.gov

Table 1: Computational Techniques in the Discovery of Thiazolidine-based Urease Inhibitors

| Technique | Application | Source |

|---|---|---|

| Molecular Modeling | Identification of potential compounds. | researchgate.netnih.gov |

| Virtual Screening | Screening of a 90,000-ligand database. | researchgate.netnih.gov |

| Grid Docking Algorithm | Docking of selected ligands into the urease active site. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool used to correlate the chemical structure of compounds with their biological activity. For thiazolidine-4-carboxylic acid derivatives, QSAR models have been developed to understand the structural requirements for their activity as neuraminidase inhibitors for the H3N2 influenza virus. nih.gov These 2D and 3D-QSAR studies help in identifying the key molecular descriptors that influence the inhibitory potency, guiding the design of more effective antiviral agents. nih.gov

In the context of anticancer research, QSAR studies have been performed on 2-(aryl)-4-thiazolidinone derivatives to evaluate their antimicrobial and anticancer activities. nih.gov Such studies are part of a broader effort in medicinal chemistry to design and optimize 4-thiazolidinone-based molecules as drug-like compounds. ump.edu.pl The development of these compounds often involves strategies like combinatorial synthesis and leveraging privileged substructures to enhance biological activity. ump.edu.pl The insights gained from QSAR help in refining the structure of the thiazolidinone core, particularly by making strategic modifications at the C2, N3, and C5 positions to improve interaction with biological targets. ump.edu.pl

Stereoselectivity Mechanisms through Computational Approaches

Computational studies have been instrumental in elucidating the mechanisms governing stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. tandfonline.com The reaction involves the nucleophilic addition of L-cysteine to aromatic aldehydes, which can result in a mixture of diastereomers. tandfonline.com Understanding the factors that control the formation of a specific stereoisomer is crucial for producing enantiomerically pure compounds.

A proposed mechanism for this stereoselectivity involves an in-situ imine intermediate. tandfonline.com This hypothesis is supported by real-time IR monitoring of the reaction, which showed significant signals corresponding to imine (C=N) stretching. tandfonline.com Further evidence comes from 13C NMR studies of the azomethine carbon signals. tandfonline.com

Computational analysis, in conjunction with the single crystal structure of (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, has provided deeper insights. tandfonline.com The formation of this specific diastereomer is significantly influenced by the presence of a hydroxyl group at the ortho position of the aromatic aldehyde. tandfonline.com This "ortho-OH effect" leads to strong hydrogen bonding, which plays a vital role in directing the stereoselective formation of the 2S,4R BOC derivative. tandfonline.com These computational and spectroscopic investigations collectively provide a robust model for understanding and predicting the stereochemical outcome of these important synthetic reactions. tandfonline.com

Advanced Research Topics and Future Directions

Development of Novel Thiazolidine-4-carboxylic Acid Derivatives

The core structure of (S)-Thiazolidine-4-carboxylic acid provides a versatile scaffold for the synthesis of new derivatives with a wide range of biological activities. researchgate.net Researchers are actively designing and synthesizing novel analogs to explore their potential as therapeutic agents. These efforts often involve modifications at the 2- and 4-positions of the thiazolidine (B150603) ring. nih.gov

One area of focus is the development of enzyme inhibitors. For instance, derivatives of 2-(substituted phenyl)thiazolidine-4-carboxylic acid have been synthesized and evaluated as novel tyrosinase inhibitors, which could have applications in controlling melanin (B1238610) production. nih.gov Another significant area of research is the creation of antiviral agents. A series of thiazolidine-4-carboxylic acid derivatives has been synthesized and tested for their ability to inhibit the neuraminidase of the influenza A virus. nih.gov Some of these derivatives have shown moderate inhibitory activity. nih.gov

Furthermore, the synthesis of 2-arylthiazolidine-4-carboxylic acid amides has yielded compounds with potent cytotoxic activity against melanoma and prostate cancer cell lines. nih.gov The synthesis process for these derivatives often starts with commercially available L-cysteine hydrochloride. nih.gov The reaction of L-cysteine with various aldehydes can produce a range of thiazolidine derivatives. novapublishers.comresearchgate.net The development of new synthetic protocols and the investigation of the mechanistic aspects of these reactions are ongoing areas of research. novapublishers.com

The following table summarizes some of the synthesized derivatives and their observed biological activities:

| Derivative Class | Target/Activity | Key Findings |

| 2-(substituted phenyl)thiazolidine-4-carboxylic acid | Tyrosinase Inhibition | Competitive inhibition of mushroom tyrosinase, suggesting potential for melanin production control. nih.gov |

| Thiazolidine-4-carboxylic acid amides | Anticancer | Potent cytotoxic effects against melanoma and prostate cancer cells. nih.gov |

| General Thiazolidine Derivatives | Antiviral (Influenza) | Moderate inhibitory activity against influenza A neuraminidase. nih.gov |

| 2-Aryl substituted thiazolidine-4-carboxylic acids | Antiviral (Avian Influenza) | Demonstrated potential as antiviral agents against Avian Influenza Virus (AIV) H9N2. nih.gov |

| Thiazolidine-4-carboxylic acid derivatives | Neuroprotection | Showed potential in reducing neuroinflammation and oxidative stress in models of ethanol-induced neurodegeneration. tandfonline.comjelsciences.com |

Role in Protein Engineering and Folding Kinetics

The incorporation of this compound (Thp), a proline analog, into protein structures is a promising strategy in protein engineering. Thp can significantly influence the kinetics of protein folding, particularly for proteins that contain cis-proline residues in their native state. The cis/trans isomerization of the peptide bond preceding a proline residue is often a rate-limiting step in the folding process.

Studies have shown that replacing a cis-proline with Thp can dramatically accelerate the slow folding phase. For example, when Thp was incorporated into the thioredoxin variant Trx1P in place of a cis-proline, the half-life of the refolding reaction decreased from approximately 2 hours to just 35 seconds. nih.gov This represents an acceleration of nearly two orders of magnitude. A similar dramatic increase in the refolding rate was observed for the protein pseudo wild-type barstar when a cis-proline was replaced with Thp. nih.gov

Quantum chemical calculations suggest that this acceleration is due to the replacement of the CγH2 group in proline with a sulfur atom in thiaproline, which diminishes the activation energy barrier for the cis/trans isomerization. nih.gov Importantly, the incorporation of Thp is well-tolerated within the protein scaffold, with the proteins retaining their thermodynamic stability and biological activity. nih.gov This suggests that Thp acts as a structural mimic of proline. nih.gov These findings highlight the potential of this compound as a valuable tool in protein design and for overcoming bottlenecks in the refolding of proteins containing cis-proline residues. nih.gov

Investigation of In Vivo Effects and Safety Profiles

The in vivo effects and safety of this compound and its derivatives are crucial areas of investigation for their potential therapeutic applications. Animal studies have explored the effects of these compounds on various physiological systems.

One study investigated the ultrastructural effects of a derivative, (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid, on the testicular tissue of zebrafish. jifro.ir The results indicated degenerative effects, including mitochondrial swelling, cristae loss, and vacuolization in Sertoli and Leydig cells, as well as developmental abnormalities in spermatids and spermatozoa. jifro.ir These findings suggest that caution should be exercised in the pharmaceutical use of this particular derivative. jifro.ir Another study noted that this same compound caused vacuolization and degeneration in liver cells of zebrafish. jifro.ir

The safety data sheet for this compound indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation. fishersci.comfishersci.sethermofisher.com It is also listed as harmful if swallowed, in contact with skin, or if inhaled. fishersci.comfishersci.sethermofisher.comscbt.com

Conversely, some research points to the protective effects of this compound. It has been studied for its potential anti-aging properties, with dietary supplementation in mice showing an increase in lifespan and improved neuromuscular coordination. nih.gov It has also been investigated for its anti-toxic effects, particularly on the liver. nih.gov

The following table summarizes some of the observed in vivo effects:

| Compound | Model Organism | Observed Effects |